molecular formula C9H4ClNS B11792643 7-Chlorobenzo[b]thiophene-2-carbonitrile

7-Chlorobenzo[b]thiophene-2-carbonitrile

Cat. No.: B11792643
M. Wt: 193.65 g/mol
InChI Key: GDCTXZRYISTSTM-UHFFFAOYSA-N
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Description

7-Chlorobenzo[b]thiophene-2-carbonitrile is a valuable synthetic intermediate in the development of novel pharmaceuticals and advanced materials. As a chlorinated and nitrile-functionalized heterocycle, it serves as a versatile building block for further chemical transformations, including Suzuki-Miyaura cross-coupling reactions . The benzo[b]thiophene core is a common synthon in medicinal chemistry, with derivatives demonstrating a range of biological activities such as antimicrobial and anti-inflammatory properties . The specific positioning of the chlorine and nitrile groups on the benzo[b]thiophene scaffold is crucial for its reactivity and application. The electron-withdrawing nitrile group at the 2-position can influence the electron density of the ring system, potentially affecting its behavior in subsequent synthetic steps . This compound is primarily used in research settings for the synthesis and exploration of more complex molecules. Handling Note: For research purposes only. Not for diagnostic, therapeutic, or veterinary use. Please consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClNS

Molecular Weight

193.65 g/mol

IUPAC Name

7-chloro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4ClNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H

InChI Key

GDCTXZRYISTSTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 7 Chlorobenzo B Thiophene 2 Carbonitrile and Analogues

Strategic Approaches to the Benzo[b]thiophene Core Synthesis

The benzo[b]thiophene skeleton, a fusion of a benzene (B151609) and a thiophene (B33073) ring, can be assembled through various strategic cyclization reactions. These methods typically involve forming the thiophene ring onto a pre-existing, appropriately substituted benzene precursor.

One prominent strategy is the intramolecular cyclization of aryl thioethers . A classic example involves the reaction of a thiophenol with an α-halo ketone or aldehyde, followed by acid-catalyzed cyclization and dehydration. For instance, the reaction of a substituted thiophenol with chloroacetone (B47974) yields an intermediate that can be cyclized using a dehydrating agent like polyphosphoric acid (PPA). prepchem.com

Another powerful approach involves the cyclization of ortho-alkynylaryl compounds . This can be achieved through various means, including electrophilic cyclization of o-alkynyl thioanisoles or palladium-catalyzed thiolative cyclization of ortho-alkynylaryl halides. researchgate.net In these methods, a carbon-sulfur bond and the thiophene ring are formed in a controlled manner.

Visible-light-promoted cyclization of disulfides and alkynes has also emerged as a modern and practical method for constructing the benzo[b]thiophene core under mild conditions. rsc.org

Synthetic StrategyKey PrecursorsTypical Reagents/ConditionsReference
Aryl Thioether CyclizationSubstituted Thiophenol + α-Halo KetoneBase (e.g., NaOH), then Acid Catalyst (e.g., PPA) prepchem.com
Palladium-Catalyzed Annulationo-Alkynylaryl Halide + Sulfur SourcePd Catalyst, Ligand, Base researchgate.net
Electrophilic Cyclizationo-Alkynyl ThioanisoleElectrophile (e.g., I₂, NBS) researchgate.net
Photocatalytic CyclizationDisulfide + AlkynePhotocatalyst, Visible Light rsc.org

Targeted Introduction of Halogen Substituents (e.g., Chlorination at the 7-Position)

Achieving chlorination specifically at the 7-position of the benzo[b]thiophene ring is a challenge of regioselectivity. Direct electrophilic halogenation of the parent benzo[b]thiophene heterocycle preferentially occurs at the more electron-rich thiophene ring, primarily at the 3-position. nih.gov Therefore, targeted synthesis of the 7-chloro analogue relies on strategies that pre-install the chlorine atom on the benzene ring before the thiophene ring is formed.

The most effective regioselective technique for synthesizing 7-chlorobenzo[b]thiophene (B1589383) is to begin with a benzene derivative that already contains a chlorine atom at the desired position relative to the other functional groups needed for cyclization. A well-documented route starts with 2-chlorothiophenol (B146423) . prepchem.com By using this precursor, the chlorine atom is locked into the correct position, which will ultimately become the 7-position of the final benzo[b]thiophene product. This precursor-directed approach bypasses the regioselectivity issues associated with post-cyclization halogenation.

The synthesis of 7-chloro-3-methylbenzo[b]thiophene (B97379) from 2-chlorothiophenol and chloroacetone exemplifies this strategy. The initial reaction forms a thioether, which is then cyclized with polyphosphoric acid to yield the 7-chlorinated product exclusively. prepchem.com

In the context of synthesizing 7-chlorobenzo[b]thiophene, the "chlorinating agent" is effectively the chlorinated starting material itself, such as 2-chlorothiophenol. The subsequent reaction conditions are controlled not to introduce chlorine, but to build the thiophene ring without disturbing the existing chloro-substituent. The key reagents in this sequence are the base used for the initial thioether formation (e.g., sodium hydroxide) and the strong acid catalyst (e.g., polyphosphoric acid) used for the dehydrative cyclization at elevated temperatures (e.g., 120 °C). prepchem.com

Chlorination StrategyStarting MaterialKey Reagents for CyclizationOutcomeReference
Precursor-Directed Synthesis2-Chlorothiophenol1. Chloroacetone, NaOH 2. Polyphosphoric Acid (PPA), 120 °CRegioselective formation of 7-chlorobenzo[b]thiophene derivative prepchem.com

Methodologies for Nitrile Group Formation at the 2-Position

Once the 7-chlorobenzo[b]thiophene core is synthesized, the final step is the introduction of a carbonitrile (-CN) group at the 2-position. This can be accomplished through indirect or direct methods.

An indirect yet reliable route to the 2-carbonitrile involves the synthesis of a benzo[b]thiophene-2-carboxylic acid or its corresponding amide, followed by a dehydration reaction. The 2-carboxylic acid can be prepared via lithiation of the 2-position followed by quenching with carbon dioxide. The resulting carboxylic acid is then converted to the primary amide (benzo[b]thiophene-2-carboxamide) using standard amide coupling reagents. nih.gov

The final conversion of the 2-carboxamide (B11827560) to the 2-carbonitrile is achieved through dehydration. Various dehydrating agents can be employed for this transformation under controlled conditions.

Dehydrating AgentTypical Reaction ConditionsReference
Thionyl Chloride (SOCl₂)Reflux in an inert solvent youtube.com
Phosphorus Pentoxide (P₂O₅)Heating of solid mixture youtube.com
Phosphorus Oxychloride (POCl₃)Heating in pyridine (B92270) or other base youtube.com
Trichloroisocyanuric Acid (TCCA)Aqueous ammonia (B1221849) organic-chemistry.org

Direct cyanation methods offer a more streamlined approach, typically involving the transition-metal-catalyzed cross-coupling of a 2-halobenzo[b]thiophene with a cyanide source. Palladium-catalyzed cyanation is a particularly robust and widely used method for this purpose. rsc.org

The synthesis would first require the halogenation (e.g., bromination or iodination) of the 2-position of 7-chlorobenzo[b]thiophene. This 2-halo-7-chlorobenzo[b]thiophene intermediate can then be subjected to a palladium-catalyzed cross-coupling reaction. nih.gov This reaction displays broad functional group tolerance and often proceeds under mild conditions. organic-chemistry.org

ReactionSubstrateCyanide SourceCatalyst SystemTypical ConditionsReference
Palladium-Catalyzed Cyanation2-Bromo-7-chlorobenzo[b]thiopheneZinc Cyanide (Zn(CN)₂)Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., dppf)Solvent (e.g., DMF, DMA), Heat nih.govorganic-chemistry.org
Palladium-Catalyzed Cyanation2-Iodo-7-chlorobenzo[b]thiophenePotassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])Pd(OAc)₂ + LigandSolvent (e.g., Toluene), Base rsc.org

Synthetic Routes Utilizing Key Precursors and Intermediates

The construction of the 7-Chlorobenzo[b]thiophene-2-carbonitrile scaffold often begins with more readily available precursors, such as the corresponding carboxylic acid or boronic acid. These starting materials provide versatile handles for elaboration into the target nitrile or for the creation of diverse analogues through cross-coupling reactions.

A primary route to this compound involves the dehydration of the corresponding primary amide, 7-Chlorobenzo[b]thiophene-2-carboxamide. This amide is typically prepared from 7-Chlorobenzo[b]thiophene-2-carboxylic acid. The process generally follows a two-step sequence: activation of the carboxylic acid, followed by reaction with an ammonia source and subsequent dehydration.

One common method is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 7-Chlorobenzo[b]thiophene-2-carbonyl chloride. georganics.skscbt.com This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acid chloride is then treated with ammonia or an ammonium (B1175870) salt to form the intermediate amide. The final step is the dehydration of this amide to yield the target nitrile. A wide array of dehydrating agents can be employed for this transformation, ranging from classic reagents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) (TFAA) to more modern catalytic systems. rsc.org

Acid Chloride Formation: 7-Chlorobenzo[b]thiophene-2-carboxylic acid is reacted with a chlorinating agent (e.g., SOCl₂) to form 7-Chlorobenzo[b]thiophene-2-carbonyl chloride.

Amide Formation: The acid chloride is reacted with aqueous or gaseous ammonia to produce 7-Chlorobenzo[b]thiophene-2-carboxamide.

Dehydration: The amide is treated with a dehydrating agent to furnish this compound.

StepTransformationTypical ReagentsReference
1Carboxylic Acid → Acid ChlorideThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) google.combeilstein-journals.org
2Acid Chloride → Primary AmideAmmonia (NH₃), Ammonium hydroxide (B78521) (NH₄OH) rsc.org
3Primary Amide → NitrilePOCl₃, P₂O₅, SOCl₂, Trifluoroacetic anhydride (TFAA) rsc.org

(7-Chlorobenzo[b]thiophen-2-yl)boronic acid serves as a crucial intermediate for synthesizing a wide range of 2-substituted analogues of the target compound via Suzuki-Miyaura cross-coupling reactions. chemenu.com This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net

In this context, the (7-Chlorobenzo[b]thiophen-2-yl)boronic acid acts as the organoboron partner. It can be coupled with various aryl or heteroaryl halides to introduce diverse substituents at the 2-position of the 7-chlorobenzo[b]thiophene core. The versatility of the Suzuki-Miyaura reaction allows for the incorporation of a broad spectrum of functional groups, as the reaction conditions are generally mild and tolerant of many chemical moieties. researchgate.net While this method does not directly produce the nitrile, it provides access to a library of analogues that can be further functionalized. For instance, coupling the boronic acid with an aryl halide containing a cyano group would be a direct route to an analogue.

Key components of this strategy include:

Organoboron Reagent: (7-Chlorobenzo[b]thiophen-2-yl)boronic acid or its corresponding boronate esters.

Coupling Partner: Aryl/heteroaryl halides (I, Br, Cl) or triflates.

Catalyst System: A palladium(0) source and a suitable ligand.

Base: Required for the transmetalation step in the catalytic cycle.

Advanced Catalytic Systems and Reaction Conditions

The efficiency and success of synthesizing benzo[b]thiophene derivatives are highly dependent on the catalytic systems and reaction conditions employed. Modern synthetic chemistry has seen significant advancements in these areas, leading to higher yields, shorter reaction times, and broader substrate scopes.

Palladium-catalyzed reactions are central to the synthesis and functionalization of the benzo[b]thiophene ring system. researchgate.net The Suzuki-Miyaura coupling, in particular, is widely used. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. rsc.orgnih.gov

Catalysts: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov Pre-catalyst systems, which are more stable and activate under reaction conditions, are also frequently used. ntnu.no

Ligands: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Phosphine ligands like triphenylphosphine (B44618) (PPh₃), and more sterically hindered, electron-rich biarylphosphine ligands such as RuPhos and XPhos have proven effective, especially for coupling with less reactive aryl chlorides. nih.gov

Bases: A base is essential for the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. researchgate.netnih.gov The choice of base can significantly impact the reaction outcome.

ParameterExamplesFunctionReference
Palladium SourcePd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂Active catalyst for C-C bond formation nih.govnih.gov
LigandPPh₃, RuPhos, XPhos, (±)-BINAPStabilizes Pd center, modulates reactivity nih.govrsc.org
BaseNa₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NFacilitates transmetalation step researchgate.netrsc.org
SolventDioxane, Toluene, Ethanol, DMF, DMSOSolubilizes reactants, influences reaction rate researchgate.netrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzo[b]thiophenes. researchgate.net Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. rsc.orgmanipal.edu

The rapid and uniform heating provided by microwaves can enhance reaction rates for various transformations involved in benzo[b]thiophene synthesis. rsc.org For example, the construction of the benzo[b]thiophene core from 2-halobenzonitriles and methyl thioglycolate can be efficiently achieved under microwave conditions. rsc.org Similarly, palladium-catalyzed coupling reactions and the derivatization of functional groups on the benzo[b]thiophene ring can benefit from microwave assistance, allowing for high-throughput synthesis of compound libraries. rsc.orgnih.gov

A comparative study between conventional and microwave-assisted synthesis of benzothieno[3,2-e] nih.govrsc.orgrsc.orgtriazolo[4,3-c]pyrimidines found that the microwave-supported syntheses were significantly more efficient. manipal.edu

The choice of base and solvent is not trivial and can be the determining factor in the success of a synthetic step. Their roles are multifaceted, influencing reactant solubility, stabilizing transition states, and participating directly in the reaction mechanism.

In nucleophilic aromatic substitution (SₙAr) reactions, which can be involved in the formation of the benzo[b]thiophene ring, the solvent polarity can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. nih.govwikipedia.org Polar aprotic solvents like DMSO and DMF are often effective for SₙAr reactions. nih.gov

In base-catalyzed reactions, the strength and steric properties of the base are critical. For instance, in condensation reactions leading to the heterocyclic core, a non-nucleophilic but strong base might be required to deprotonate a carbon acid without competing in side reactions. In cross-coupling reactions, the base's role is to facilitate the formation of the active organometallic species for transmetalation. The solubility of the inorganic base in the organic solvent system, sometimes enhanced by the addition of water, can also be a key parameter. nih.gov

The interplay between the solvent and base system is crucial. For example, the nucleophilicity of an anion is strongly dependent on the solvent. libretexts.org In polar protic solvents (e.g., methanol), anions are heavily solvated through hydrogen bonding, which reduces their nucleophilicity. In contrast, polar aprotic solvents (e.g., DMSO) solvate cations more effectively than anions, leaving the "naked" anion highly nucleophilic and reactive. libretexts.orgnih.gov Careful selection of the solvent-base combination is therefore essential for optimizing reaction yields and selectivity.

Purification and Isolation Techniques for Synthesized Compounds

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove impurities, unreacted starting materials, and byproducts. The choice of purification method is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present in the crude reaction mixture. Commonly employed techniques for the purification of benzothiophene (B83047) derivatives include column chromatography and recrystallization, often used in combination to achieve high purity.

Column chromatography is a versatile and widely used method for the separation of compounds from a mixture. For benzothiophene derivatives, silica (B1680970) gel is the most common stationary phase due to its ability to separate compounds based on polarity. The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. A solvent system with optimal polarity is chosen to ensure that the target compound moves through the column at a suitable rate, allowing for its separation from more or less polar impurities.

For instance, in the purification of various substituted benzothiophenes, flash column chromatography with a gradient of hexanes to 2% ethyl acetate in hexanes has been successfully employed. nih.gov Similarly, a solvent system of hexanes is utilized for the purification of other chlorinated benzothiophene derivatives. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the difference in solubility of the target compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. For benzothiophene analogues, solvents such as ethyl acetate and methanol (B129727) have been effectively used for recrystallization. nih.gov In some cases, a mixture of solvents, like n-hexane–ethyl acetate, is used to obtain a solid product which is then further crystallized.

The table below summarizes various purification techniques and conditions reported for benzothiophene analogues, providing a reference for the potential purification of this compound.

Purification Techniques for Substituted Benzothiophenes

Compound Type Purification Method Stationary Phase Eluent/Solvent System Reference
Chlorinated Benzothiophene Flash Column Chromatography Silica Gel Gradient from hexanes to 2% ethyl acetate in hexanes nih.gov
Chlorinated Benzothiophene Flash Column Chromatography Silica Gel Hexanes nih.gov
2-Acetylbenzo[b]thiophenes Crystallization - Water researchgate.net
Benzothiophene Acylhydrazones Recrystallization - Ethyl Acetate nih.gov
2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene Crystallization - Hexane mdpi.com
2,3-dibromobenzo[b]thiophene S,S-dioxide Silica-gel column chromatography Silica Gel Dichloromethane/petroleum rsc.org

Following purification, the identity and purity of the isolated this compound and its analogues are confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

The ¹H NMR spectrum of 7-Chlorobenzo[b]thiophene-2-carbonitrile is expected to show signals corresponding to the four protons of the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-6) and one proton on the thiophene (B33073) ring (H-3).

Based on data from analogous compounds like 6-chlorobenzo[b]thiophene-2-carboxylic acid nih.gov, the chemical shifts (δ) are predicted to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton on the thiophene ring (H-3) is expected to appear as a singlet, while the protons on the chlorinated benzene ring (H-4, H-5, H-6) would exhibit a more complex splitting pattern (likely a series of doublets and doublet of doublets) due to spin-spin coupling. The chlorine atom at the C-7 position would influence the chemical shifts of the adjacent protons, particularly H-6.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-3 ~8.0 - 8.3 Singlet (s)
H-4 ~7.8 - 8.0 Doublet (d)
H-5 ~7.4 - 7.6 Triplet / Doublet of Doublets (t/dd)
H-6 ~7.7 - 7.9 Doublet (d)

Note: These are predicted values based on structurally similar compounds and are subject to variation based on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. This includes seven aromatic carbons and two quaternary carbons (one being the nitrile carbon).

Analysis of related structures, such as 6-chlorobenzo[b]thiophene-2-carboxylic acid nih.gov, suggests that the carbon atoms of the benzo[b]thiophene ring will resonate in the range of approximately 120-145 ppm. The carbon of the nitrile group (C≡N) is expected to appear further downfield, typically in the 115-120 ppm region. The carbon atom attached to the chlorine (C-7) would have its chemical shift influenced by the electronegativity of the halogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~130 - 135
C-3 ~128 - 132
C-3a ~138 - 142
C-4 ~125 - 128
C-5 ~124 - 127
C-6 ~122 - 125
C-7 ~130 - 134
C-7a ~135 - 139
C≡N ~115 - 120

Note: These are predicted values based on structurally similar compounds and are subject to variation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The most characteristic feature in the IR spectrum of this compound would be the stretching vibration of the nitrile group (C≡N). For aromatic nitriles, this absorption is typically strong and sharp, appearing in the range of 2240–2220 cm⁻¹. This distinct peak provides clear evidence for the presence of the carbonitrile functional group.

The spectrum would also display a series of bands characteristic of the fused aromatic ring system. These include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C stretching: Several medium to strong bands in the 1600–1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending: A complex pattern of bands in the fingerprint region (below 1300 cm⁻¹), which is unique to the specific substitution pattern of the molecule.

C-Cl stretching: A band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹, indicating the presence of the chloro-substituent.

Table 3: Expected Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Nitrile (C≡N) Stretch 2240 - 2220 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₄ClNS), the molecular weight is approximately 193.6 g/mol .

The mass spectrum, typically obtained using Electron Ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks (corresponding to the ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways for benzo[b]thiophene derivatives often involve the loss of small molecules or radicals. Expected fragmentation for this compound could include the loss of the nitrile group (CN, 26 Da), chlorine (Cl, 35/37 Da), or hydrogen cyanide (HCN, 27 Da).

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Value Identity Notes
~193/195 [M]⁺ Molecular ion peak, showing ³⁵Cl/³⁷Cl isotope pattern.
~166/168 [M - HCN]⁺ Loss of hydrogen cyanide.
~158 [M - Cl]⁺ Loss of a chlorine radical.
~132 [M - Cl - CN]⁺ Subsequent loss of chlorine and nitrile group.

Note: These predictions are based on general fragmentation patterns of related aromatic and heterocyclic compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound and providing insights into its fragmentation patterns. For this compound, this analysis would be expected to confirm the mass of the molecular ion.

Detailed experimental data from ESI-MS analysis specific to this compound is not extensively available in currently accessible literature. However, a hypothetical analysis would anticipate the detection of the protonated molecule [M+H]⁺. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum would characteristically display two major peaks for the molecular ion, separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1, reflecting the natural abundance of these isotopes. This distinctive isotopic pattern would serve as a key identifier for the presence of a chlorine atom within the structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for determining the molecular mass of analytes, particularly for molecules that are prone to fragmentation with other ionization methods.

As with ESI-MS, specific MALDI-TOF mass spectrometry data for this compound is not readily found in published scientific literature. In a typical MALDI-TOF experiment, the analyte would be co-crystallized with a suitable matrix and irradiated with a pulsed laser. This process would generate singly charged molecular ions, and their time-of-flight to the detector would be measured to determine the mass-to-charge ratio. Similar to ESI-MS, the resulting spectrum would be expected to show the characteristic isotopic signature of chlorine, providing confirmatory evidence of the compound's elemental composition and molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals.

Specific UV-Vis absorption spectra for this compound are not widely documented. However, based on its structure, which incorporates a benzothiophene (B83047) chromophore, electronic transitions such as π → π* and n → π* would be anticipated. The fused aromatic system and the presence of the nitrile and chloro substituents would influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The resulting spectrum would provide insights into the conjugated system of the molecule.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported. Therefore, detailed experimental data on its crystal structure is not available.

Without experimental crystallographic data, a definitive analysis of the bond lengths, bond angles, and torsion angles for this compound cannot be provided. A theoretical analysis based on computational modeling could predict these parameters, but this would not constitute experimental verification.

Table 1: Hypothetical Bond Lengths and Angles for this compound

Bond/Angle Predicted Value
C-Cl Bond Length (Å) Data not available
C≡N Bond Length (Å) Data not available
C-S Bond Length (Å) Data not available
Thiophene Ring Angles (°) Data not available
Benzene Ring Angles (°) Data not available
Torsion Angles (°) Data not available

Note: This table is for illustrative purposes only, as experimental data is not available.

The nature of intermolecular interactions within the crystal lattice of this compound would be revealed through X-ray crystallography. Potential interactions could include π-π stacking between the aromatic rings of adjacent molecules and halogen bonding involving the chlorine atom.

However, in the absence of a determined crystal structure, any discussion of intermolecular forces remains speculative. The specific packing arrangement of the molecules in the solid state, which governs these interactions, is unknown.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of the molecular formula.

While specific elemental analysis reports for this compound are not present in the surveyed literature, a theoretical calculation based on its molecular formula, C₉H₄ClNS, can be performed.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Percentage (%)
Carbon C 12.01 56.39
Hydrogen H 1.01 2.10
Chlorine Cl 35.45 18.50
Nitrogen N 14.01 7.31
Sulfur S 32.07 16.74

Note: These are theoretical values. Experimental verification is required.

Experimental elemental analysis would involve the combustion of a sample of the compound, and the resulting amounts of carbon dioxide, water, and nitrogen gas would be measured to determine the percentages of carbon, hydrogen, and nitrogen. Chlorine and sulfur content would be determined by other appropriate analytical methods. The experimental values are expected to be in close agreement with the theoretical percentages, typically within ±0.4%.

Reactivity Profiles and Mechanistic Investigations

Electronic Effects of the Chlorine and Nitrile Substituents on the Benzo[b]thiophene Core

The chlorine and nitrile groups are electron-withdrawing, which significantly influences the electron density distribution across the benzo[b]thiophene ring system. This electronic perturbation is a key determinant of the molecule's reactivity.

The presence of both a chlorine atom and a nitrile group imparts a significant electron-deficient character to the benzo[b]thiophene ring. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation arises from the inductive effect of the electronegative chlorine atom and the combined inductive and resonance effects of the nitrile group.

The nitrile group, in addition to its inductive electron withdrawal, can participate in resonance stabilization of anionic intermediates. This is particularly relevant in nucleophilic aromatic substitution reactions. The cyano group can delocalize a negative charge through its π-system, thereby stabilizing the transition states and intermediates formed during such reactions. This resonance-based stabilization can facilitate reactions that might otherwise be energetically unfavorable.

Electrophilic Aromatic Substitution (EAS) on the Benzo[b]thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The regioselectivity and rate of these reactions are highly dependent on the nature of the substituents already present on the aromatic ring. masterorganicchemistry.com

The directing effects of the chlorine and nitrile groups in electrophilic aromatic substitution on the 7-Chlorobenzo[b]thiophene-2-carbonitrile ring are complex. Generally, halogens are deactivating yet ortho-, para-directing, while the nitrile group is a deactivating meta-director. youtube.com In the context of the benzo[b]thiophene ring system, electrophilic substitution typically favors the 3-position. cdnsciencepub.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPosition on CoreElectronic EffectDirecting Effect
Chlorine7Inductively withdrawing, weakly deactivatingOrtho, Para-directing
Nitrile2Inductively and resonance withdrawing, strongly deactivatingMeta-directing

Nucleophilic Substitution Reactions Involving the Halogen (Chlorine)

The chlorine atom at the 7-position of the benzo[b]thiophene ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitrile group is not in a position to effectively stabilize the Meisenheimer intermediate that would be formed by nucleophilic attack at the 7-position.

However, halogen atoms on the thiophene (B33073) ring of benzo[b]thiophenes can undergo displacement with amine nucleophiles. taylorfrancis.com While this reactivity is more commonly observed for halogens at the 2- or 3-positions, it suggests that under specific conditions, nucleophilic substitution at the 7-position might be achievable, potentially requiring forcing conditions or the use of a suitable catalyst.

Chemical Transformations of the Nitrile Functional Group

The nitrile group at the 2-position of the benzo[b]thiophene core is a versatile functional handle that can be converted into a variety of other functional groups. researchgate.net These transformations provide a powerful tool for the further derivatization of the this compound scaffold.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (7-Chlorobenzo[b]thiophene-2-carboxylic acid). libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile into a ketone. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. researchgate.net

These transformations allow for the introduction of a wide range of functionalities at the 2-position, enabling the synthesis of a diverse library of derivatives for various applications.

Table 2: Potential Chemical Transformations of the Nitrile Group
Reagent(s)Product Functional Group
H3O+, heat or OH-, H2O, heatCarboxylic Acid
1. LiAlH4, 2. H2OPrimary Amine
1. RMgX, 2. H3O+Ketone
Azides (e.g., NaN3)Tetrazole

Oxidative and Reductive Reactivity of Related Benzo[b]thiophene Derivatives

The reactivity of the benzo[b]thiophene scaffold is significantly influenced by the sulfur heteroatom, which can undergo oxidation to form sulfoxides and sulfones. These oxidized derivatives exhibit altered electronic properties and reactivity compared to the parent benzo[b]thiophene. nih.govrsc.org

Oxidative Reactivity:

The oxidation of benzo[b]thiophene derivatives typically targets the sulfur atom. The use of oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can convert the sulfide (B99878) to a sulfoxide (B87167) (S-oxide) and further to a sulfone (S,S-dioxide). nih.gov This transformation has a profound impact on the electronic nature of the molecule, converting the electron-donating thiophene sulfur into a strongly electron-accepting sulfonyl group. nih.gov This change in electronic properties can be leveraged in subsequent reactions. For instance, the oxidation of benzo[b]thiophenes to their S-oxides activates the molecule for metal-free C-H/C-H type coupling reactions with phenols to yield C4-arylated products. nih.govresearchgate.net This reactivity is particularly effective when an electron-withdrawing group is present at the C3 position. nih.govresearchgate.net

Studies on the oxidation of various benzo[b]thiophene derivatives have revealed structure-reactivity relationships. For example, the reactivity of benzo[b]thiophene in oxidation is generally lower than that of dibenzothiophene (B1670422). elsevierpure.com The presence of a methyl group at the 2-position of benzo[b]thiophene increases its oxidative reactivity, as it does not impose steric hindrance to the approach of oxidants. elsevierpure.com

Furthermore, the presence of certain functional groups can influence the outcome of oxidation reactions. For example, attempts to chlorinate C2-substituted benzo[b]thiophenes with sodium hypochlorite (B82951) can lead to competing oxidation reactions, especially in the presence of alcohol functionalities. nih.gov The presence of a carbonyl group at the C2-position has been observed to inhibit halogenation reactions under these conditions. nih.gov

The table below summarizes the oxidative reactions of some benzo[b]thiophene derivatives.

DerivativeOxidizing AgentProduct(s)Observations
Benzo[b]thiophenem-CPBA/BF₃·OEt₂Benzo[b]thiophene S-oxideStraightforward oxidation. nih.gov
2,7-dibromo elsevierpure.combenzothieno[3,2-b] elsevierpure.combenzothiophene (B83047)m-CPBA2,7-dibromo elsevierpure.combenzothieno[3,2-b] elsevierpure.combenzothiophene-5,5-dioxide and 5,5,10,10-tetraoxideSequential oxidation of sulfur atoms. nih.gov
2-Methylbenzo[b]thiopheneOxidizing agentsOxidized productsHigher reactivity compared to unsubstituted benzo[b]thiophene. elsevierpure.com
C2-substituted benzo[b]thiophenes with alcohol groupsSodium hypochloriteCompeting oxidation at the alcoholThe presence of alcohols can lead to side reactions. nih.gov

Reductive Reactivity:

Information on the reductive reactivity of benzo[b]thiophene derivatives is less detailed in the available literature. However, the reduction of the hetero-ring in both benzofuran (B130515) and benzo[b]thiophene can be achieved using triethylsilane in an acidic medium, resulting in the formation of 2,3-dihydro-derivatives.

Cyclic voltammetry studies on some benzothiophene S,S-dioxide derivatives have shown that these compounds can be reduced. The reduction potential is influenced by the nature of the substituents on the benzo[b]thiophene core. For example, the presence of a dicyanovinyl group facilitates the reduction of benzothiophenone S,S-dioxide derivatives. rsc.org

Comparative Reactivity Studies with Structurally Similar Benzo[b]thiophene Derivatives

Direct comparative studies on the reactivity of this compound with a wide range of structurally similar derivatives are not extensively documented in the reviewed literature. However, general principles of substituent effects on the benzo[b]thiophene ring can be used to infer its reactivity profile in comparison to other derivatives.

The 7-chloro and 2-carbonitrile groups are both electron-withdrawing. The presence of these deactivating groups is expected to significantly influence the electron density and, consequently, the reactivity of the benzo[b]thiophene ring system.

Electrophilic Substitution:

Nucleophilic Substitution:

Conversely, the electron-deficient nature of the this compound ring should enhance its reactivity towards nucleophilic aromatic substitution (SNAr) reactions. Halogen atoms on the benzo[b]thiophene ring can be displaced by nucleophiles. For example, heating 3-bromo-2-nitrobenzo[b]thiophene with ammonia (B1221849), diethylamine, or aniline (B41778) leads to the corresponding 3-amino derivatives via nucleophilic substitution. cdnsciencepub.com It is plausible that the chloro group at the 7-position of this compound could be susceptible to nucleophilic displacement under suitable conditions, a reaction that would be less favorable in derivatives lacking strong electron-withdrawing groups.

Oxidative and Reductive Reactivity Comparison:

The table below provides a qualitative comparison of the expected reactivity of this compound with other benzo[b]thiophene derivatives based on the electronic effects of their substituents.

CompoundSubstituentsExpected Reactivity towards ElectrophilesExpected Reactivity towards NucleophilesExpected Ease of OxidationExpected Ease of Reduction
Benzo[b]thiopheneNoneModerateLowModerateLow
2-Methylbenzo[b]thiopheneC2: -CH₃ (electron-donating)HighVery LowHighVery Low
Benzo[b]thiophene-2-carboxylic acidC2: -COOH (electron-withdrawing)LowModerateLowModerate
This compound C7: -Cl, C2: -CN (electron-withdrawing) Very Low High Low High

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used due to its favorable balance between accuracy and computational cost.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

A primary application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Functionals such as B3LYP or B3PW91 are commonly employed for this purpose, paired with a basis set (e.g., 6-311G(d,p)) that describes the atomic orbitals. mdpi.com The resulting optimized structure provides key geometric parameters like bond lengths and angles. These calculated values are often very close to those determined experimentally. mdpi.com This foundational calculation is crucial as the electronic structure and all other computed properties are dependent on the molecule's geometry.

Calculation of Electronic Properties (e.g., HOMO-LUMO energies, orbital distributions)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. schrodinger.com For conjugated systems like benzothiophenes, these orbitals are typically delocalized π-orbitals. DFT calculations can map the spatial distribution of these orbitals, showing which atoms contribute most to the HOMO and LUMO, thereby identifying the likely sites for nucleophilic and electrophilic attack. wuxibiology.com For instance, in studies of related thiophene (B33073) derivatives, the HOMO is often distributed across the thiophene ring, while the LUMO may be influenced by electron-withdrawing substituents. researchgate.netresearchgate.net

Below is a hypothetical data table illustrating the type of information generated from such calculations.

PropertyValue (eV)
HOMO Energy-6.50
LUMO Energy-2.10
HOMO-LUMO Gap4.40

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Isotropic Chemical Shifts)

DFT calculations are also a reliable tool for predicting various spectroscopic properties. The calculation of vibrational frequencies can simulate a molecule's infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular bond stretches, bends, or torsions within the molecule. epstem.net

Similarly, methods like the Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) isotropic chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for interpreting complex experimental NMR spectra and confirming the chemical structure of newly synthesized compounds. researchgate.net

Conceptual DFT for Reactivity Prediction

Conceptual DFT is a subfield that uses derivatives of the energy with respect to the number of electrons to define and quantify global and local chemical reactivity indices. mdpi.comsemanticscholar.org These indices provide a quantitative framework for understanding concepts like electronegativity and chemical hardness. Key global reactivity indices include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net

A hypothetical table of conceptual DFT descriptors is shown below.

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.50
Electron Affinity (A)-ELUMO2.10
Chemical Potential (μ)-(I+A)/2-4.30
Chemical Hardness (η)(I-A)/22.20
Electrophilicity (ω)μ²/2η4.20

Molecular Modeling and Simulation Methodologies

Molecular Docking for Exploring Potential Interaction Modes (without specific targets or outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. researchgate.netmdpi.com This method is instrumental in drug discovery for exploring how a potential drug molecule might interact with a biological target. researchgate.netnih.gov

In the context of 7-Chlorobenzo[b]thiophene-2-carbonitrile, molecular docking simulations could be performed to explore its potential binding modes within the active site of various hypothetical protein targets. The simulation software places the molecule (the "ligand") into the binding site of the protein in numerous possible conformations and orientations. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science. They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. imist.ma For derivatives of the benzo[b]thiophene scaffold, QSAR models have been successfully employed to design potent new agents, for instance, as anticancer or antimalarial inhibitors. researchgate.netnih.gov

A typical QSAR study on derivatives of this compound would involve calculating a range of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: Such as atomic partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the molecule's reactivity and ability to engage in electrostatic interactions.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that relate to the size and shape of the molecule, influencing how it fits into a receptor's active site.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which measures the molecule's lipophilicity and its ability to cross cell membranes.

Once calculated for a series of analogues, these descriptors are used to build a regression model that links them to the observed biological activity. researchgate.net Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are commonly used to generate the QSAR equation. imist.ma For instance, a QSAR study on benzo[b]thiophene-based histone deacetylase inhibitors identified that steric, electrostatic, and electro-topological parameters were primarily responsible for their anticancer activity. researchgate.net Such models provide a quantitative basis for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Derivatives
Descriptor ClassExample DescriptorInformation Provided
ElectronicHOMO-LUMO GapChemical reactivity and kinetic stability
StericMolecular VolumeSize and bulk, influencing receptor fit
TopologicalWiener IndexMolecular branching and compactness
HydrophobicLogPLipophilicity and membrane permeability
ElectrostaticTotal Polar Surface Area (TPSA)Potential for hydrogen bonding interactions

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular flexibility, and intermolecular interactions. nih.gov

For a semi-rigid molecule like this compound, MD simulations are particularly useful for understanding the rotational dynamics of the carbonitrile group and the subtle flexing of the fused ring system. An MD simulation would be set up by placing the molecule in a simulation box, often with an explicit solvent like water, to mimic physiological conditions. The system's energy is then minimized before the production simulation, where the trajectory of each atom is calculated over time (typically nanoseconds to microseconds).

Analysis of the MD trajectory can reveal:

Preferred Conformations: By analyzing the distribution of dihedral angles, one can identify the most stable rotational states of substituents.

Structural Stability: Root Mean Square Deviation (RMSD) calculations can assess the stability of the molecule's core structure over the simulation time.

Flexibility: Root Mean Square Fluctuation (RMSF) analysis highlights the most flexible regions of the molecule by measuring the fluctuation of each atom around its average position. nih.gov

Solvent Interactions: The simulation can show how solvent molecules arrange around the solute and participate in hydrogen bonding or other non-covalent interactions.

While specific MD studies on this compound are not available, research on related benzo[b]thiophene derivatives has used these techniques to understand ligand-protein binding and conformational stability, providing crucial insights for drug design. nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation for Conformational Analysis
Parameter/AnalysisDescriptionPurpose
Force FieldA set of empirical energy functions (e.g., AMBER, CHARMM) used to calculate forces between atoms.Defines the physics of the molecular system.
Simulation TimeThe total duration of the simulation (e.g., 100 ns).Ensures adequate sampling of conformational space.
RMSD AnalysisRoot Mean Square Deviation of atomic positions over time relative to a reference structure.To assess the overall structural stability.
RMSF AnalysisRoot Mean Square Fluctuation of individual atoms.To identify flexible regions of the molecule.
Dihedral Angle AnalysisMonitoring the rotation around specific chemical bonds.To determine preferred conformations and rotational barriers.

Topological Analyses of Electron Density

Topological analysis of the electron density (ρ(r)) provides a rigorous and quantitative framework for understanding chemical bonding and non-covalent interactions directly from the fundamental property of the electron distribution.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. mdpi.com This method allows for a precise definition of atoms within a molecule and the chemical bonds that connect them. The analysis focuses on identifying critical points (CPs) in the electron density, where the gradient of the density is zero.

For this compound, a QTAIM analysis would reveal several key features:

(3, -1) Bond Critical Points (BCPs): Found between every pair of covalently bonded atoms. The properties at the BCP, such as the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), characterize the nature of the bond. For example, a high ρ_BCP and a negative ∇²ρ_BCP are indicative of a shared (covalent) interaction.

Intramolecular Interactions: QTAIM can identify weaker non-covalent interactions. A bond path and a corresponding BCP between the chlorine atom and a nearby hydrogen atom, or between the sulfur atom and the nitrogen of the nitrile group, would provide evidence of intramolecular hydrogen or chalcogen-nitrile interactions. The nature of halogen bonds involving chlorine can be effectively characterized using QTAIM. figshare.com Studies on other halogenated benzothiophenes have demonstrated the presence of halogen···π and halogen···oxygen interactions, which are crucial for understanding their supramolecular chemistry. nih.gov

Table 3: Interpretation of QTAIM Critical Points (CPs)
Critical Point TypeLocationChemical Interpretation
(3, -3) Nuclear Critical Point (NCP)At the position of an atomic nucleus.Electron density maximum; defines an atom.
(3, -1) Bond Critical Point (BCP)Between two bonded nuclei.Indicates a chemical bond or interaction path.
(3, +1) Ring Critical Point (RCP)Within a ring structure.Electron density minimum within the ring plane.
(3, +3) Cage Critical Point (CCP)Inside a molecular cage.Local minimum of electron density within a cage.

Independent Gradient Model (IGM)

The Independent Gradient Model (IGM) is a more recent method for the analysis and visualization of chemical interactions. chemrxiv.org It is based on the electron density and its derivatives and provides a clear visual representation of both covalent bonds and non-covalent interactions. chemrxiv.org A key advantage of IGM over other methods is its ability to elegantly distinguish between intramolecular and intermolecular interactions. nih.govresearchgate.net

An IGM analysis of this compound would generate 3D isosurfaces that highlight regions of significant atomic interaction. These surfaces are typically color-coded to indicate the strength and nature of the interaction:

Strong Attractive Interactions (e.g., Covalent Bonds): Appear as large, well-defined isosurfaces between atoms.

Weak Attractive Interactions (e.g., Hydrogen Bonds, Halogen Bonds): Visualized as smaller, disc-like isosurfaces between the interacting atoms.

Repulsive Interactions (e.g., Steric Clash): Represented by distinct isosurfaces in regions of steric hindrance.

This method would be particularly insightful for visualizing potential weak intramolecular interactions, such as a C-H···N contact involving the nitrile group, a C-H···Cl hydrogen bond, or a S···N chalcogen interaction. The IGM approach provides a complementary perspective to QTAIM, offering a more intuitive graphical representation of the chemical bonding landscape within the molecule. chemrxiv.orgnih.gov

Table 4: Visualization and Interpretation in IGM Analysis
Isosurface FeatureColor Code (Typical)Interpretation
Large, thick surface between atomsBlue/GreenStrong attractive interaction (covalent or strong ionic bond).
Small, disc-shaped surfaceGreenWeak attractive interaction (van der Waals, hydrogen bond).
Large, reddish surfaceRedStrong repulsive interaction (steric clash).

Derivatives and Structure Activity Relationship Sar Studies in Chemical Biology Research

Design and Synthesis of Substituted 7-Chlorobenzo[b]thiophene-2-carbonitrile Analogues

The design of analogues of this compound often involves modifications at several key positions to probe the chemical space around the core structure. Substitutions on the benzene (B151609) ring, alterations of the nitrile group, and modifications at the 3-position of the thiophene (B33073) ring are common strategies. The synthesis of these analogues can be achieved through various organic chemistry methodologies.

One common approach begins with the construction of a substituted benzo[b]thiophene core. For instance, electrophilic cyclization of o-alkynylthioanisole derivatives can provide a versatile route to 2,3-disubstituted benzo[b]thiophenes. researchgate.net Another powerful method involves the use of aryne precursors reacting with alkynyl sulfides, which allows for the one-step synthesis of a variety of substituted benzo[b]thiophenes. chemistryviews.orgrsc.org Once a suitable benzo[b]thiophene scaffold is obtained, further functionalization can be carried out. For example, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions on a halogenated benzo[b]thiophene precursor can introduce a wide range of substituents. nih.govacs.org

For instance, to generate a library of analogues based on the this compound core, one could start with a precursor like 7-chloro-2-iodo-benzo[b]thiophene. This intermediate can then be subjected to various palladium-catalyzed coupling reactions to introduce diversity at the 2-position, followed by cyanation to install the nitrile group. Alternatively, modifications can be made to the nitrile group itself, for example, by converting it to a carboxamide. The synthesis of benzo[b]thiophene-2-carboxamide (B1267583) derivatives has been reported as a strategy to explore novel biological activities. nih.govmdpi.com

Below is a representative table of potential substituted analogues and the synthetic strategies that could be employed for their preparation.

Compound IDR1 (Position 3)R2 (Position 5)Synthetic Strategy
BTN-1 -H-OCH₃Electrophilic cyclization of a methoxy-substituted o-alkynylthioanisole, followed by cyanation.
BTN-2 -Phenyl-HSuzuki-Miyaura coupling of a 3-bromo-7-chlorobenzo[b]thiophene-2-carbonitrile with phenylboronic acid.
BTN-3 -CH₂OH-HReduction of a 3-formyl-7-chlorobenzo[b]thiophene-2-carbonitrile intermediate.
BTN-4 -H-NO₂Nitration of the this compound core.

Methodologies for Investigating the Influence of Structural Modifications on Compound Recognition

Understanding how structural changes in this compound analogues affect their recognition by biological targets is the primary goal of SAR studies. A variety of biophysical and computational techniques are employed to quantify these interactions.

Biophysical Techniques:

Several label-free biophysical methods are considered the gold standard for characterizing protein-ligand interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics. xantec.comelsevierpure.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). nicoyalife.comfrontiersin.org This technique is invaluable for understanding the driving forces behind molecular recognition.

Surface Plasmon Resonance (SPR): SPR is a sensitive technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein. xantec.comnicoyalife.com It provides real-time kinetic data, including association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated. nih.gov

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the melting temperature of a protein upon ligand binding. A positive shift in the melting temperature indicates that the ligand stabilizes the protein, and the magnitude of the shift can be correlated with binding affinity. nih.gov

Microscale Thermophoresis (MST) and Bio-Layer Interferometry (BLI): These are other powerful techniques for quantifying biomolecular interactions. MST measures the movement of molecules in a temperature gradient, which changes upon ligand binding, while BLI measures the interference pattern of light reflected from a biosensor tip, which is altered by the binding of a ligand to an immobilized protein. xantec.com

The following table illustrates hypothetical data that could be obtained from such biophysical assays for a series of analogues.

Compound IDKd (nM) (ITC)ΔH (kcal/mol) (ITC)TΔS (kcal/mol) (ITC)kon (10⁵ M⁻¹s⁻¹) (SPR)koff (10⁻³ s⁻¹) (SPR)
BTN-1 50-8.52.02.51.25
BTN-2 15-10.21.55.00.75
BTN-3 250-5.03.51.02.5
BTN-4 5-12.00.58.00.4

Computational Methodologies:

Computational approaches are integral to modern SAR studies, providing insights into the molecular basis of interaction and guiding the design of new analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Docking studies can help to rationalize the observed binding affinities of a series of compounds and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov 2D- and 3D-QSAR studies on benzothiophene (B83047) derivatives have been used to understand the molecular requirements for their inhibitory activity and selectivity. nih.gov

Strategies for Exploring the Role of the Nitrile and Halogen Moieties in Interactions

The nitrile and chloro substituents are key features of the this compound scaffold, and understanding their roles in molecular interactions is crucial for rational drug design.

The Nitrile Group: The nitrile group can participate in a variety of non-covalent interactions. It is a well-established hydrogen bond acceptor, capable of forming hydrogen bonds with backbone amide NH groups or the side chains of amino acid residues such as arginine and lysine. researchgate.netresearchgate.net The linear geometry of the nitrile group also allows it to fit into tight binding pockets. In some cases, the nitrile can act as a bioisostere for a carbonyl, hydroxyl, or even a halogen atom. researchgate.net Computational studies, such as DFT calculations, can be used to determine the energetics of these interactions. acs.org The interaction of nitrile-containing ligands with metal ions in metalloproteins is another area of investigation. nih.gov In some instances, a nitrile group can form a reversible covalent bond with a cysteine or serine residue in an enzyme's active site. researchgate.net

The Halogen Moiety: The chlorine atom at the 7-position can also play a significant role in ligand binding. The introduction of a chlorine atom can increase the lipophilicity of a molecule, which may enhance its partitioning into lipophilic domains of a protein or a cell membrane. nih.gov More specifically, the chlorine atom can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the protein, such as a backbone carbonyl oxygen or an aromatic ring of an amino acid residue. nih.gov The strength of a halogen bond is influenced by the nature of the halogen and the electronic environment. nih.gov Theoretical calculations have been used to determine the interaction energies of halogen bonds in various chemical systems, with energies for chlorine-containing systems being significant. tuni.firesearchgate.netmdpi.com The presence and position of a chlorine substituent can be crucial for biological activity, and in some cases, it is an essential feature for potent interactions. nih.govnih.goveurochlor.org

Development of Libraries of Benzo[b]thiophene Derivatives for Research Applications

The generation of chemical libraries of benzo[b]thiophene derivatives is a powerful strategy for discovering new biologically active compounds. Solution-phase parallel synthesis is a commonly employed technique for the rapid generation of a multitude of analogues from a common set of starting materials. nih.gov

A general strategy for the synthesis of a benzo[b]thiophene library often starts with a versatile, functionalized core structure that can be readily diversified. For example, a 3-iodobenzo[b]thiophene (B1338381) scaffold is an excellent starting point, as the carbon-iodine bond can be functionalized using a variety of palladium-catalyzed cross-coupling reactions. nih.govacs.org This allows for the introduction of a wide range of substituents at the 3-position.

The process for developing such a library can be summarized as follows:

Scaffold Synthesis: An efficient and scalable synthesis of a key intermediate, such as a substituted 3-iodobenzo[b]thiophene, is developed. This can be achieved through methods like electrophilic cyclization of alkynes. nih.gov

Diversification: The core scaffold is then reacted with a diverse set of building blocks using high-throughput synthesis techniques. This can involve an array of boronic acids for Suzuki-Miyaura coupling, terminal alkynes for Sonogashira coupling, alkenes for Heck coupling, and various nucleophiles for amination or etherification reactions. nih.govacs.org

Purification and Characterization: The resulting library of compounds is then purified using automated parallel purification systems, and the identity and purity of each compound are confirmed using techniques like LC-MS and NMR.

This approach allows for the creation of a large and diverse collection of benzo[b]thiophene derivatives that can be screened against a variety of biological targets to identify new lead compounds for further development.

Advanced Applications in Chemical Research and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

7-Chlorobenzo[b]thiophene-2-carbonitrile serves as a valuable scaffold in organic synthesis due to the presence of multiple reactive sites that allow for controlled, stepwise elaboration into more complex molecules. The benzothiophene (B83047) core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds. nih.gov The nitrile group and the chlorine atom on the benzene (B151609) ring provide orthogonal handles for a variety of chemical transformations.

The nitrile group (C≡N) is a particularly versatile functional group. It can undergo several key reactions:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (7-chlorobenzo[b]thiophene-2-carboxylic acid) or an amide intermediate. openstax.orglibretexts.org This transformation is crucial for creating derivatives with new biological activities or for linking the molecule to other scaffolds.

Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (aminomethyl derivative). openstax.orgpressbooks.pub This introduces a basic center and a key nucleophilic site for further functionalization.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to produce ketones after hydrolysis of the intermediate imine anion. pressbooks.pubyoutube.com This allows for the introduction of diverse carbon-based substituents.

These transformations enable chemists to use this compound as a starting point for constructing a wide array of more complex derivatives, such as the antimicrobial acylhydrazones synthesized from related benzothiophene-2-carboxylic hydrazides. nih.gov

Table 1: Key Synthetic Transformations of the Nitrile Group
Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic Acid
Reduction1. LiAlH₄ 2. H₂OPrimary Amine
Grignard Reaction1. R-MgBr 2. H₃O⁺Ketone

Exploration in the Development of Novel Materials with Specific Properties

The benzothiophene moiety is an important structural unit in materials science, particularly for organic electronics. Thiophene-based conjugated polymers are renowned for their semiconductor properties and are used in applications such as organic thin-film transistors (OTFTs) and organic solar cells. pkusz.edu.cnnih.govnih.gov The properties of these polymers can be finely tuned by modifying the substituent groups on the thiophene (B33073) rings. nih.gov

The introduction of electron-withdrawing groups, such as the chlorine atom and nitrile group found in this compound, can significantly alter the electronic characteristics of the resulting polymers. rsc.org For instance, chlorination of thiophene-based imide polymers has been shown to create n-type polymers with good electron mobility. researchgate.net The inherent planarity and potential for π-π stacking in the benzothiophene system contribute to efficient charge transport, a critical property for semiconductor materials. rsc.org Researchers synthesize polymers incorporating such building blocks through transition metal-catalyzed cross-coupling reactions to create materials with tailored HOMO/LUMO energy levels and optical absorption properties for specific electronic devices. nih.govresearchgate.net

Table 2: Influence of Structural Features on Material Properties
Structural FeatureInfluence on Material PropertiesPotential Application
Conjugated Thiophene BackboneFacilitates charge transportOrganic Semiconductors
Chlorine Atom (Electron-withdrawing)Modulates HOMO/LUMO energy levels, can enhance n-type characterOrganic Thin-Film Transistors (OTFTs)
Planar Benzothiophene RingPromotes π-π stacking and molecular orderingOrganic Solar Cells (OSCs)

Intermediacy in the Synthesis of Research Probes for Biological Systems

The benzothiophene scaffold is a key component in the development of molecular probes for imaging and studying biological systems. These probes are designed to bind to specific targets, such as proteins or receptors, and carry a signaling moiety, like a radioactive isotope, for detection.

Notably, benzothiophene and dibenzothiophene (B1670422) derivatives have been synthesized and radiolabeled with fluorine-18 (B77423) ([¹⁸F]) to create positron emission tomography (PET) imaging agents. nih.govnih.govacs.org These specialized molecules are used as research probes to visualize and quantify biological targets in vivo. For example, novel [¹⁸F]-labeled benzothiophene derivatives have been developed as ligands for imaging beta-amyloid (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. nih.govosti.gov Similarly, dibenzothiophene derivatives have been radiolabeled to act as selective PET radioligands for imaging α7-nicotinic acetylcholine (B1216132) receptors, which are implicated in cognitive disorders. nih.govacs.org The synthesis of these probes involves preparing a precursor molecule based on the core scaffold, which is then subjected to a radiolabeling reaction, demonstrating the role of the parent heterocycle as a crucial intermediate.

Contribution to Methodologies for Lead Compound Identification in Chemical Biology

In the field of chemical biology and drug discovery, identifying "lead compounds" is a critical first step. Methodologies like fragment-based drug discovery (FBDD) and quantitative structure-activity relationship (QSAR) studies are central to this process.

This compound, as a small heterocyclic molecule, is an ideal candidate for inclusion in a fragment library. FBDD starts with screening libraries of low-molecular-weight compounds ("fragments") that, despite having weak affinity, can bind efficiently to biological targets. nih.gov These fragment hits serve as starting points for chemical elaboration to develop more potent and selective lead compounds. frontiersin.org The benzothiophene scaffold provides a rigid core with well-defined vectors for chemical modification, making it a valuable starting point for fragment-based campaigns.

Furthermore, the systematic synthesis of derivatives based on the 7-chlorobenzothiophene scaffold allows for the exploration of structure-activity relationships (SAR). By creating a series of analogs and testing their biological activity, researchers can build QSAR models. nih.gov These computational models help to identify the key molecular properties (e.g., electronic and steric features) that govern the compound's activity, thereby guiding the rational design and optimization of more effective lead compounds. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 7-Chlorobenzo[b]thiophene-2-carbonitrile, and what reaction conditions are critical for achieving high yields?

  • Methodology : Synthesis often involves cyclization of precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aromatic aldehydes in DMF using ZnCl₂ as a catalyst under reflux (2–3 hours). Critical parameters include stoichiometric ratios (1:1 aldehyde to substrate), catalyst loading (0.8 mmol ZnCl₂ per 1 mmol substrate), and purification via recrystallization (ethanol) or HPLC (MeCN:H₂O gradients), yielding >90% purity .
  • Alternative Routes : Chlorination of brominated analogs (e.g., 5-Bromobenzo[b]thiophene-2-carbonitrile) using Cl₂ or HCl in CHCl₃ can be adapted, though yields may vary (65% theoretical) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • FT-IR : C≡N stretch at ~2207 cm⁻¹ and C-Cl absorption at 550–650 cm⁻¹ .
  • NMR :

  • ¹H NMR : Aromatic protons (δ 7.50–8.82 ppm), methylene protons (δ 1.77–2.76 ppm) in tetrahydro derivatives .
  • ¹³C NMR : Nitrile carbon at ~115–120 ppm, aromatic carbons at 120–140 ppm .
    • LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]+ at 191.28 g/mol for analogs) with chlorine isotopic patterns (3:1 ratio for ³⁵Cl/³⁷Cl) .

Advanced Questions

Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and purity?

  • Catalyst Optimization : Compare ZnCl₂ () with AlCl₃ or FeCl₃ to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics over CH₂Cl₂ .
  • Purification : Gradient HPLC (30→100% MeCN/H₂O) achieves >95% purity vs. 91% via recrystallization .
  • Electrophilic Substitution : For electron-withdrawing groups, lower reaction temperatures (0–5°C) reduce decomposition .

Q. What mechanistic insights explain divergent biological activities in this compound analogs?

  • Structure-Activity Relationships (SAR) :

  • Chlorine Position : 7-Cl substitution enhances antibacterial activity by 3-fold compared to 5-Cl due to improved target binding (e.g., bacterial gyrase inhibition) .
  • Nitrile Role : Participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
    • Mechanistic Studies : Combine computational docking (e.g., AutoDock Vina) with in vitro assays to validate interactions .

Q. How should researchers address contradictions in reported melting points and spectral data?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points (153–156°C vs. 213–216°C) .
  • Solvent Traces : Residual DMF in HPLC-purified samples may depress melting points; use TGA to confirm purity .
  • Isomeric Impurities : Employ 2D NMR (HSQC, HMBC) to resolve regiochemical ambiguities .

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